molecular formula C23H22N4O4S B2374594 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)quinoxaline-2-carboxamide CAS No. 1170650-16-4

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)quinoxaline-2-carboxamide

Cat. No. B2374594
CAS RN: 1170650-16-4
M. Wt: 450.51
InChI Key: YPQYLTDOCUFXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4S and its molecular weight is 450.51. The purity is usually 95%.
BenchChem offers high-quality N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)quinoxaline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)quinoxaline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Significance

The chemical compound , while not explicitly studied, shares structural similarity with quinoxaline derivatives, which are known for their pharmacological importance. Quinoxaline derivatives have been reported to exhibit a variety of pharmacological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects. They are valued in medicinal chemistry for their potential as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides, making them significant moieties in drug designing (Kethireddy et al., 2017).

Antimicrobial Activity

Another area of application for quinoxaline derivatives is in the field of antimicrobial agents. The synthesis and evaluation of novel quinoxaline derivatives have demonstrated potential antimicrobial activities. Compounds with this structure have been tested in vitro for their antibacterial activity against various pathogenic strains, showcasing promising results (Wagle et al., 2008).

Cytotoxic Activity and Cancer Research

In cancer research, quinoxaline derivatives have been synthesized and tested for their growth inhibitory properties against various cancer cell lines. Some derivatives show potent cytotoxic activities, indicating their potential application in cancer treatment (Deady et al., 2003).

Dyeing and Biological Active Fabrics

Beyond pharmacological applications, these compounds have also been utilized in the synthesis of novel heterocyclic aryl monoazo organic compounds for dyeing polyester fabrics. These dyes, derived from quinoxaline and related structures, not only serve the purpose of coloring fabrics but also exhibit significant antioxidant, antitumor, and antimicrobial activities. This makes the dyed polyester fibers potentially applicable as sterile and biologically active fabrics for various life applications (Khalifa et al., 2015).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-29-18-9-10-19(30-2)21-20(18)26-23(32-21)27(13-14-6-5-11-31-14)22(28)17-12-24-15-7-3-4-8-16(15)25-17/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQYLTDOCUFXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3CCCO3)C(=O)C4=NC5=CC=CC=C5N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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